molecular formula C5H8F3NO B6363542 (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol CAS No. 2090167-69-2

(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol

Cat. No.: B6363542
CAS No.: 2090167-69-2
M. Wt: 155.12 g/mol
InChI Key: PLQLGPQFZLVKTF-SCSAIBSYSA-N
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Description

(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and valuable synthetic building block for the construction of more complex, biologically active molecules . Its value is derived from two key structural features: the saturated, three-dimensional pyrrolidine ring and the strategically positioned trifluoromethyl group. The pyrrolidine scaffold is a privileged structure in pharmaceuticals, contributing to favorable physicochemical properties and the ability to explore a wider pharmacophore space due to its sp3-hybridization and non-planarity . The stereogenic center at the 3-position, defined by the (R)-configuration, is critical for interacting with enantioselective biological targets, such as proteins and enzymes, as the spatial orientation of substituents can lead to a different biological profile of drug candidates . Incorporating a trifluoromethyl group is a common strategy in modern drug design. This group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key modifier for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds . As a prolinol derivative, this compound is ideally suited for research programs aimed at developing new therapeutic agents, particularly for central nervous system (CNS) diseases, and for creating novel ligands and organocatalysts for asymmetric synthesis . The compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(trifluoromethyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)4(10)1-2-9-3-4/h9-10H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQLGPQFZLVKTF-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@]1(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3r 3 Trifluoromethyl Pyrrolidin 3 Ol and Enantiomerically Pure Analogues

Enantioselective Strategies for Pyrrolidine (B122466) Ring Construction

The construction of the chiral pyrrolidine ring is the cornerstone of synthesizing the target molecule. Strategies are broadly categorized by how stereocontrol is achieved: through asymmetric catalysis, the use of chiral starting materials, or biocatalytic methods.

Asymmetric catalysis has emerged as a powerful tool for the efficient synthesis of chiral molecules from achiral or racemic precursors. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of trifluoromethylated pyrrolidines.

Organocatalysis, which employs small, metal-free organic molecules to catalyze chemical transformations, has become a principal strategy for constructing chiral heterocyclic systems. unibo.it For the synthesis of trifluoromethylated pyrrolidines, organocatalytic domino and cycloaddition reactions are particularly effective.

A prominent example is the asymmetric domino Michael/Mannich [3+2] cycloaddition sequence, which can produce highly functionalized pyrrolidine derivatives with multiple contiguous stereogenic centers. rsc.org This one-pot protocol can achieve high yields and excellent stereoselectivities. rsc.org Similarly, the enantioselective (3+2) cycloaddition of isatin-derived 1,3-dipoles and chloronitroalkenes has been reported as a viable method. acs.orgnih.gov Another successful approach involves the organocatalyzed 1,3-dipolar cycloaddition reaction between a trifluoroethylamine-derived ketimine and 2-enals. nih.gov Using catalysts like diphenylprolinol trimethylsilyl (B98337) ether, this method yields α-trifluoromethyl pyrrolidines with three adjacent stereocenters in excellent yields and stereoselectivities. nih.govresearchgate.netfigshare.com

Bifunctional catalysts, such as those incorporating thiourea or squaramide moieties, are also highly effective. These catalysts utilize hydrogen bonding to control the stereochemical outcome of the reaction. A bifunctional squaramide catalyst has been successfully used in the aza-Michael/Michael cascade reaction between nitroalkenes and tosylaminomethyl enones to produce highly functionalized chiral pyrrolidines with excellent enantioselectivities (up to >99% ee). researchgate.net

Table 1: Organocatalytic Approaches to Chiral Trifluoromethylated Pyrrolidines

Reaction TypeCatalystKey FeaturesStereoselectivity
Domino Michael/Mannich [3+2] CycloadditionSecondary AmineForms three contiguous stereogenic centers in a one-pot protocol. rsc.orgHigh
1,3-Dipolar CycloadditionDiphenylprolinol Trimethylsilyl EtherReacts trifluoroethylamine-derived ketimine with 2-enals. nih.govfigshare.comExcellent diastereoselectivities and enantioselectivities. nih.govfigshare.com
Aza-Michael/Michael CascadeChiral SquaramideProduces highly functionalized trisubstituted pyrrolidines. researchgate.netup to 91:9 dr, >99% ee. researchgate.net
Conjugated Addition/CyclizationOrganocatalystAddition of nitromethane to β-trifluoromethylated enones followed by a one-pot sequence. rsc.org97–98% ee. rsc.org

Transition metal catalysis offers a complementary set of tools for asymmetric synthesis. The unique electronic properties of the trifluoromethyl group can significantly influence the outcome of metal-catalyzed reactions. nih.gov The CF3 group is considered a bulky substituent, comparable in size to an isopropyl group, which can be exploited to control stereoselectivity. nih.gov

While direct metal-catalyzed syntheses of (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol are not extensively detailed, analogous transformations highlight the potential of this approach. For instance, chiral dirhodium catalysts have been used in cyclopropanation reactions, which can be precursors to pyrrolidine rings. nih.gov Palladium-catalyzed nucleophilic substitution of allylic acetates is another method used to set stereocenters in complex molecules. nih.gov A dual catalysis system combining a decatungstate anion ([W10O32]4−) with copper has been investigated for the C(sp3)–H trifluoromethylation of pyrrolidine, indicating the utility of metal-photoredox systems in functionalizing the pyrrolidine core. sciopen.com

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds from natural sources, such as amino acids, carbohydrates, and terpenes. nih.gov These materials can serve as versatile starting points for the synthesis of complex chiral molecules.

One established strategy involves deploying enantiopure synthons where the desired chirality is pre-defined. For example, enantiopure 4-formyl-β-lactams have been used to diastereoselectively form chiral 2-(2,2,2-trifluoro-1-hydroxyethyl)azetidines. nih.gov These azetidines can then undergo a rearrangement upon treatment with various nucleophiles to afford chiral 3,4-disubstituted 2-(trifluoromethyl)pyrrolidines with high diastereoselectivity. nih.gov This method demonstrates how a chiral building block can direct the formation of a more complex, stereochemically rich pyrrolidine structure. nih.gov A similar concept has been applied to the synthesis of analogous fluorinated pyrrolidinols, where the chirality was derived from L-(+)-tartaric acid. nih.gov

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations. While natural enzymes for direct C-F bond formation are rare, protein engineering and directed evolution have expanded the scope of biocatalysis to include organofluorine synthesis. nih.govnih.gov

Directed evolution of cytochrome P450 enzymes has yielded variants capable of catalyzing intramolecular C(sp3)–H amination of organic azides to construct chiral pyrrolidines with good enantioselectivity. wilddata.cnresearchgate.net This "new-to-nature" enzymatic activity demonstrates a powerful platform for building the core N-heterocyclic structure. wilddata.cn Furthermore, a biocatalytic system based on Rhodothermus marinus cytochrome c has been developed for the highly enantioselective synthesis of versatile α-trifluoromethylated (α-CF3) organoborons. nih.govnih.gov These chiral organoborons are valuable synthetic intermediates that can be converted into a wide range of CF3-containing molecules. nih.gov Although these methods may not directly yield the target alcohol, they provide enantiomerically pure, trifluoromethylated building blocks that are amenable to further functionalization.

Asymmetric Catalytic Approaches to Trifluoromethylated Pyrrolidines

Regioselective Introduction of the Trifluoromethyl Group

Controlling the position of the trifluoromethyl group on the pyrrolidine ring is a critical aspect of the synthesis. Strategies for regioselective trifluoromethylation can be broadly divided into two categories: building the ring from a CF3-containing precursor or introducing the CF3 group onto a pre-formed pyrrolidine ring.

The regioselective C-H trifluoromethylation of a pre-existing pyrrolidine scaffold is an attractive, atom-economical approach. Theoretical and experimental studies have explored such transformations. For example, a dual photocatalytic system using a decatungstate anion and copper has been investigated for the C(sp3)–H trifluoromethylation of pyrrolidine. sciopen.com Density functional theory (DFT) computations revealed that β-regioselective activation of the pyrrolidine C-H bond occurs more readily than α-regioselective activation. sciopen.com The regioselectivity can be further controlled by the steric bulk of the protecting group on the pyrrolidine nitrogen; a larger protecting group favors the formation of a single Cβ–H bond activation product. sciopen.com

Alternatively, a "(hetero)benzannulation" strategy can be employed, where the ring is constructed using one or more CF3-substituted precursors. nih.gov This method offers complete regiocontrol, as the position of the trifluoromethyl group is determined by the structure of the starting materials. nih.gov This approach has been successfully used to generate a range of fluorinated heteroaromatic compounds under mild conditions. nih.gov

Nucleophilic Trifluoromethylation Reagents and Protocols

Nucleophilic trifluoromethylation is a primary method for introducing the CF3 group, typically involving the reaction of a nucleophilic trifluoromethyl source with an electrophilic carbonyl group. A key substrate for the synthesis of this compound via this route is an N-protected-3-pyrrolidinone.

The most common nucleophilic trifluoromethylating reagent is trimethyl(trifluoromethyl)silane (TMSCF3), known as the Ruppert-Prakash reagent. Its application in the synthesis of trifluoromethylated amino alcohols has been demonstrated. For instance, the nucleophilic addition of TMSCF3 to β-keto-benzyl-O-oximes derived from monoterpenes proceeds with high chemo- and stereoselectivity at the carbonyl group, yielding trifluoromethylated β-hydroxy-benzyl-O-oximes in yields of 81–95%. mdpi.com Subsequent reduction of the oxime moiety provides the corresponding α-trifluoromethyl-β-amino alcohols. mdpi.com This methodology provides a strong precedent for the synthesis of this compound from a suitable chiral 3-pyrrolidinone precursor.

The general protocol for such a transformation would involve the reaction of an N-protected-3-pyrrolidinone with TMSCF3 in the presence of a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF), to generate the trifluoromethyl anion in situ. The stereochemical outcome of the reaction is crucial for obtaining the desired (3R)-enantiomer and can be influenced by the choice of protecting group on the nitrogen atom, the reaction conditions, and the presence of chiral auxiliaries or catalysts.

ReagentSubstrate TypeProductTypical YieldKey Features
Trimethyl(trifluoromethyl)silane (TMSCF3)Ketones (e.g., β-keto-benzyl-O-oximes)Trifluoromethylated alcohols81-95% mdpi.comHigh chemo- and stereoselectivity mdpi.com
Table 1: Nucleophilic Trifluoromethylation for the Synthesis of Trifluoromethylated Alcohols.

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation offers an alternative approach, where an electron-rich substrate, such as an enolate or a silyl (B83357) enol ether, reacts with an electrophilic source of the trifluoromethyl group. For the synthesis of 3-(Trifluoromethyl)pyrrolidin-3-ol, this strategy would typically involve the formation of a silyl enol ether from an N-protected-3-pyrrolidinone, followed by reaction with an electrophilic trifluoromethylating reagent.

Prominent electrophilic trifluoromethylating reagents include hypervalent iodine compounds, such as Togni's reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. The copper-catalyzed trifluoromethylation of silyl enol ethers with Togni's reagent is an effective method for producing α-trifluoromethyl ketones under mild conditions. organic-chemistry.org This reaction avoids the use of harsh reagents and proceeds with good functional group tolerance. organic-chemistry.org Mechanistic studies suggest the involvement of a CF3 radical generated from the interaction of Togni's reagent with a copper(I) catalyst. organic-chemistry.org

A mild, sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF)-mediated electrophilic trifluoromethylation of nonactivated silyl enol ethers using an Umemoto-type reagent has also been developed. nih.gov This method relies on the in situ generation of a highly reactive Umemoto trifluoromethylating agent through anion exchange. nih.gov The application of these methods to the silyl enol ether of an N-protected-3-pyrrolidinone would lead to a 3-trifluoromethyl-3-silyloxy-pyrrolidine intermediate, which upon hydrolysis would yield the desired 3-(trifluoromethyl)pyrrolidin-3-ol. Subsequent enzymatic resolution or asymmetric synthesis would be required to obtain the (3R)-enantiomer.

ReagentSubstrateCatalyst/PromoterProductKey Features
Togni's ReagentSilyl Enol EtherCuSCN organic-chemistry.orgα-Trifluoromethyl KetoneMild conditions, broad substrate scope organic-chemistry.org
Umemoto-type ReagentSilyl Enol EtherNaBArF (catalytic) nih.govα-Trifluoromethyl KetoneMild conditions for nonactivated substrates nih.gov
Table 2: Electrophilic Trifluoromethylation of Silyl Enol Ethers.

Radical Trifluoromethylation Techniques

Radical trifluoromethylation has emerged as a powerful tool for the synthesis of trifluoromethylated compounds. These reactions typically involve the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, which then adds to an unsaturated bond or participates in a cyclization cascade.

One notable example is the electrocatalytic synthesis of chlorotrifluoromethylated pyrrolidines from 1,6-enynes. mdpi.com This process utilizes sodium trifluoromethanesulfinate (CF3SO2Na, Langlois reagent) as the source of the trifluoromethyl radical, which is generated via anodic oxidation. mdpi.com The reaction proceeds through a cascade of selective alkene trifluoromethylation, radical ene-yne cyclization, and chlorination. mdpi.com While this method produces a substituted pyrrolidine, it demonstrates the feasibility of forming the pyrrolidine ring concurrently with trifluoromethylation via a radical pathway.

Another approach involves the photoredox-mediated trifluoromethylation of alkenes. For instance, the use of an electrophilic trifluoromethylating reagent like an Umemoto reagent in the presence of a suitable photocatalyst can generate a •CF3 radical. This radical then adds to an alkene to form a carbon-centered radical, which can be further functionalized. rsc.org Adapting such a strategy to an appropriately functionalized acyclic precursor could provide a route to trifluoromethylated pyrrolidines.

CF3 SourceSubstrateMethodProductKey Features
CF3SO2Na (Langlois reagent)1,6-EnyneElectrocatalysisChlorotrifluoromethylated pyrrolidine mdpi.comCascade reaction forming the pyrrolidine ring mdpi.com
Umemoto ReagentAlkenesPhotoredox Catalysisβ-Trifluoromethylated alkylamines rsc.orgSimultaneous C-CF3 and C-N bond formation rsc.org
Table 3: Radical Trifluoromethylation for Pyrrolidine Synthesis.

Cyclization Reactions for Pyrrolidin-3-ol Core Formation

The construction of the pyrrolidine ring is a critical step in the synthesis of this compound. Various cyclization strategies can be employed, often allowing for the stereocontrolled formation of the heterocyclic core.

1,3-Dipolar Cycloaddition Reactions in the Synthesis of Trifluoromethylated Pyrrolidines

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a powerful and highly convergent method for the synthesis of pyrrolidines. acs.orgwikipedia.org To introduce a trifluoromethyl group, either the azomethine ylide or the dipolarophile can be trifluoromethylated.

A common strategy involves the reaction of an azomethine ylide, generated in situ from the condensation of an α-amino acid and an aldehyde or ketone, with a trifluoromethylated alkene as the dipolarophile. The stereoselectivity of this reaction is often high, allowing for the creation of multiple stereocenters in a single step. acs.org Copper(I)-catalyzed enantioselective 1,3-dipolar cycloadditions of azomethine ylides with fluorinated styrenes have been shown to produce enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives in high yields and with excellent stereoselectivities. rsc.org

The use of chiral N-tert-butanesulfinylazadienes as dipolarophiles in reactions with azomethine ylides also provides a diastereoselective route to densely substituted pyrrolidines. nih.gov The sulfinyl group acts as a chiral auxiliary, directing the stereochemical outcome of the cycloaddition. nih.gov

DipoleDipolarophileCatalyst/PromoterProductKey Features
Azomethine YlideFluorinated StyrenesCu(I) complex rsc.orgEnantioenriched fluorinated pyrrolidines rsc.orgHigh yield and stereoselectivity rsc.org
Azomethine YlideChiral N-tert-ButanesulfinylazadieneAg2CO3 nih.govDiastereomerically enriched substituted pyrrolidines nih.govHigh regio- and diastereoselectivity nih.gov
Table 4: 1,3-Dipolar Cycloaddition for Trifluoromethylated Pyrrolidine Synthesis.

Reductive Cyclization Pathways for 2-Trifluoromethyl Pyrrolidines

Reductive cyclization provides a robust method for the synthesis of pyrrolidines from acyclic precursors. A notable application of this strategy is the stereoselective synthesis of trisubstituted 2-trifluoromethyl pyrrolidines. acs.orgnih.govnih.govacs.org This approach involves a formal (3+2)-annulation strategy. nih.govacs.org

The key steps are an organocatalytic asymmetric Michael addition of a 1,1,1-trifluoromethylketone to a nitroolefin, which proceeds with high diastereo- and enantioselectivity to afford a γ-nitro trifluoromethyl ketone. acs.orgnih.govnih.govacs.org This intermediate then undergoes a diastereoselective reductive cyclization, typically through catalytic hydrogenation, to yield the highly functionalized 2-trifluoromethylated pyrrolidine. acs.orgnih.govnih.govacs.org This method allows for the construction of three contiguous stereocenters with excellent control. acs.orgnih.govnih.govacs.org While this particular method leads to 2-trifluoromethyl pyrrolidines, the principle of reductive cyclization of a suitably substituted acyclic precursor remains a viable strategy for accessing other isomers.

Key Reaction StepsStarting MaterialsIntermediateProductKey Features
Asymmetric Michael Addition; Reductive Cyclization1,1,1-Trifluoromethylketone, Nitroolefinγ-Nitro trifluoromethyl ketoneTrisubstituted 2-trifluoromethyl pyrrolidine acs.orgnih.govnih.govacs.orgHigh diastereo- and enantioselectivity acs.orgnih.govnih.govacs.org
Table 5: Reductive Cyclization for 2-Trifluoromethyl Pyrrolidine Synthesis.

Intramolecular Cyclization Reactions for Trifluoromethylated Aziridines and Pyrrolidines

Intramolecular cyclization reactions, particularly those involving strained ring systems like aziridines, offer unique pathways to pyrrolidine derivatives. The ring-opening of aziridines can be triggered by various nucleophiles, leading to the formation of larger heterocyclic structures.

The intramolecular ring-opening of aziridines by pendant nucleophiles is a viable strategy for the regioselective and stereospecific synthesis of functionalized cyclic amines. nih.gov For example, the ring-opening of aziridines by pendant sulfamates has been shown to produce vicinal diamine precursors. nih.gov A similar strategy could be envisioned starting from a trifluoromethylated aziridine bearing a tethered nucleophile that, upon cyclization, would form the pyrrolidine ring.

Furthermore, the treatment of N-tosyl-α-(trifluoromethyl)homoallylamines with a protic acid can lead to the formation of N-tosyl-α-(trifluoromethyl)pyrrolidine derivatives. researchgate.net This reaction proceeds via an intramolecular cyclization. Iodocyclization of these same precursors can also be achieved using iodine and sodium bicarbonate. researchgate.net These examples highlight the potential of intramolecular cyclization of appropriately functionalized acyclic trifluoromethylated amines for the construction of the pyrrolidine core.

Starting MaterialReaction TypeReagent/ConditionProductKey Features
Aziridine with pendant nucleophileIntramolecular Ring-OpeningVariousFunctionalized cyclic amine nih.govRegioselective and stereospecific nih.gov
N-Tosyl-α-(trifluoromethyl)homoallylamineIntramolecular CyclizationProtic AcidN-Tosyl-α-(trifluoromethyl)pyrrolidine researchgate.netDirect formation of the pyrrolidine ring researchgate.net
Table 6: Intramolecular Cyclization for Trifluoromethylated Pyrrolidine Synthesis.

Functionalization of the this compound Scaffold

The presence of two distinct functional handles, the secondary amine and the tertiary alcohol, as well as the C-H bonds of the pyrrolidine ring, allows for a range of functionalization strategies. These modifications are critical for modulating the physicochemical and biological properties of the resulting molecules.

N-Substitution Reactions on the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a versatile site for the introduction of a wide array of substituents. Common strategies for N-substitution include N-alkylation, N-arylation, and reductive amination.

N-Alkylation and N-Arylation:

Direct N-alkylation with alkyl halides can be employed to introduce simple alkyl chains. However, this method can sometimes lead to overalkylation. More controlled and broadly applicable are transition metal-catalyzed cross-coupling reactions for N-arylation. For instance, the Buchwald-Hartwig amination allows for the formation of N-aryl pyrrolidines by coupling the pyrrolidine with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand. Similarly, copper-catalyzed Ullmann-type reactions are also effective for the N-arylation of amides and can be adapted for the arylation of secondary amines like this compound.

Reductive Amination:

Reductive amination is a highly effective method for introducing a diverse range of substituents onto the pyrrolidine nitrogen. organic-chemistry.org This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. organic-chemistry.orgresearchgate.net A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity. mdpi.com This method is particularly advantageous for creating complex N-substituted derivatives with good functional group tolerance. organic-chemistry.org

Table 1: Common N-Substitution Reactions
Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)N-Alkylpyrrolidine
N-Arylation (Buchwald-Hartwig)Aryl halide (Ar-X), Pd catalyst, Ligand, BaseN-Arylpyrrolidine
Reductive AminationAldehyde or Ketone (R'COR''), Reducing agent (e.g., NaBH(OAc)₃)N-Alkylpyrrolidine

Hydroxyl Group Derivatization and Protection Strategies

The tertiary hydroxyl group in this compound can be derivatized to introduce new functionalities or protected to prevent its interference in subsequent synthetic steps.

Ester and Carbonate Formation:

The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base. This not only modifies the properties of the molecule but can also serve as a protecting group. Fluoroalkyl chloroformates can be used for the efficient derivatization of hydroxyl groups to form mixed carbonates, which can be useful for analytical purposes or to alter the molecule's characteristics. mdpi.comnih.gov

Ether Formation and Silyl Ether Protection:

For protection, the hydroxyl group is commonly converted into a silyl ether. masterorganicchemistry.com Reagents such as tert-butyldimethylsilyl chloride (TBSCl) or triethylsilyl chloride (TESCl) in the presence of a base like imidazole provide robust protecting groups that are stable to a wide range of reaction conditions but can be readily removed with a fluoride source, such as tetrabutylammonium fluoride (TBAF). masterorganicchemistry.com Other ether-based protecting groups like the tetrahydropyranyl (THP) group can also be installed under acidic conditions. masterorganicchemistry.com

Table 2: Hydroxyl Group Derivatization and Protection
Modification TypeCommon ReagentsResulting Functional GroupPurpose
EsterificationAcyl chloride (RCOCl), BaseEster (-OCOR)Functionalization/Protection
Silyl Ether FormationR₃SiCl (e.g., TBSCl), Base (e.g., Imidazole)Silyl Ether (-OSiR₃)Protection
Carbonate FormationAlkyl chloroformate (ROCOCl)Carbonate (-OCOOR)Functionalization/Derivatization
THP Ether FormationDihydropyran (DHP), Acid catalyst (e.g., p-TsOH)THP Ether (-OTHP)Protection

Further C-H Functionalization of the Pyrrolidine Ring System

Direct functionalization of the C-H bonds of the pyrrolidine ring represents a powerful and atom-economical approach to introduce further complexity. While challenging, recent advances in catalysis have made such transformations more accessible.

Late-stage functionalization strategies, often employing transition-metal catalysis, can enable the direct introduction of substituents onto the pyrrolidine ring. rsc.orgresearchgate.netacs.org For instance, palladium-catalyzed C(sp³)–H activation could potentially be used to introduce aryl or other functional groups at positions amenable to such reactions, though regioselectivity can be a challenge. Photoredox catalysis has also emerged as a mild and effective tool for C-H functionalization, including trifluoromethylation. acs.org Given the presence of the electron-withdrawing trifluoromethyl group, the electronic properties of the C-H bonds on the pyrrolidine ring are altered, which may influence the regioselectivity of such functionalization reactions. Further research in this area is needed to explore the full potential of C-H functionalization on the this compound scaffold.

Analytical Techniques for Stereochemical Purity Determination (excluding basic compound identification data)

Ensuring the enantiomeric purity of this compound and its derivatives is critical. Several powerful analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a widely used and reliable method for separating enantiomers and determining enantiomeric excess (ee). nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. A variety of CSPs are commercially available, and the choice of the appropriate column and mobile phase is crucial for achieving good separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another powerful tool for assessing stereochemical purity.

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomers. utoronto.caresearchgate.net These diastereomers are chemically distinct and will exhibit different chemical shifts in their NMR spectra, particularly for protons or other nuclei close to the newly formed chiral center. utoronto.canih.gov Integration of the corresponding signals allows for the quantification of the enantiomeric ratio.

¹⁹F NMR Spectroscopy: The presence of the trifluoromethyl group provides a unique handle for analysis by ¹⁹F NMR spectroscopy. nih.gov Derivatization with a chiral reagent can lead to diastereomers with distinct ¹⁹F NMR signals, allowing for a sensitive and accurate determination of enantiomeric excess. nih.govresearchgate.net Chiral solvating agents can also be used to induce chemical shift differences between enantiomers in the ¹⁹F NMR spectrum. mdpi.com

Table 3: Analytical Techniques for Stereochemical Purity
TechniquePrincipleKey Advantages
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Direct separation and quantification of enantiomers.
NMR with Chiral Derivatizing AgentsConversion of enantiomers into diastereomers with distinct NMR spectra.Provides structural information and allows for quantification.
¹⁹F NMR SpectroscopyUtilizes the trifluoromethyl group as a sensitive probe for chirality.High sensitivity and resolution, often with a clean spectral window.

Investigative Applications of 3r 3 Trifluoromethyl Pyrrolidin 3 Ol As a Chiral Building Block

Synthesis of Complex Chiral Molecules and Advanced Intermediates

(3R)-3-(Trifluoromethyl)pyrrolidin-3-ol serves as a foundational element for the synthesis of more elaborate chiral molecules and advanced intermediates, which are crucial precursors for a variety of specialized applications, including the development of pharmaceuticals. The presence of both a nucleophilic hydroxyl group and a secondary amine within the pyrrolidine (B122466) ring, combined with the stereochemically defined trifluoromethylated carbon center, allows for a diverse range of chemical transformations.

The pyrrolidine ring is a prevalent structural motif in numerous biologically active natural products and synthetic drugs. mdpi.com The introduction of a trifluoromethyl group can enhance the pharmacological profile of these molecules. While direct utilization of this compound in the synthesis of specific complex natural products is not extensively documented in publicly available literature, its potential is evident. The hydroxyl group can be derivatized or used as a handle for further synthetic manipulations, while the nitrogen atom can be functionalized to build upon the pyrrolidine core.

For example, in the synthesis of advanced pharmaceutical intermediates, chiral pyrrolidine derivatives are frequently employed. mdpi.com A common strategy involves the functionalization of the pyrrolidine nitrogen. The secondary amine of this compound can readily undergo N-alkylation, N-arylation, or acylation to introduce various substituents, thereby creating a library of derivatives for biological screening. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions with inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile. This approach allows for the stereocontrolled introduction of a wide array of functional groups at the C3 position.

The synthesis of complex molecules often involves multi-step sequences where the chirality of the starting material is preserved throughout the synthesis. The rigidity of the pyrrolidine ring and the defined stereochemistry of this compound make it an excellent candidate for such asymmetric syntheses. The trifluoromethyl group can also direct the stereochemical outcome of subsequent reactions on the pyrrolidine ring, a phenomenon known as substrate-controlled synthesis.

Starting MaterialReagent(s)Product TypePotential Application
(3R)-3-hydroxypyrrolidine-1-carboxylateMethanesulfonyl chloride(R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylateIntermediate for nucleophilic substitution google.com
tert-butyl (R)-3-(methylsulfonyloxyl)pyrrolidine-1-carboxylateDiethylmalonate, Basediethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonateIntermediate for further functionalization google.com

This table illustrates general reactions applicable to chiral 3-hydroxypyrrolidines, which can be conceptually extended to the trifluoromethylated analog.

Development of Enantiopure N-Heterocyclic Scaffolds

The development of novel, enantiopure N-heterocyclic scaffolds is a major focus in drug discovery. This compound is an ideal starting point for the construction of such scaffolds due to its inherent chirality and the presence of multiple functionalization points. The pyrrolidine ring itself is a key component of many successful drugs. mdpi.com

One of the key applications of this building block is in the synthesis of substituted pyrrolidines where the trifluoromethyl group plays a crucial role in modulating biological activity. The enantiopure nature of this compound ensures that the resulting heterocyclic scaffolds are also enantiomerically pure, which is a critical requirement for modern pharmaceuticals.

The synthesis of enantiopure N-heterocyclic scaffolds can be achieved through various synthetic strategies starting from this compound. For instance, the hydroxyl group can be oxidized to a ketone, which can then undergo a variety of reactions, such as the addition of organometallic reagents or Wittig-type reactions, to introduce new substituents at the C3 position. The resulting products can then be further modified to create diverse heterocyclic systems.

Furthermore, the pyrrolidine ring can be used as a template to construct more complex fused or spirocyclic heterocyclic systems. For example, intramolecular cyclization reactions involving substituents attached to the nitrogen and the C3 or C4 positions of the pyrrolidine ring can lead to the formation of bicyclic or polycyclic scaffolds. The trifluoromethyl group can influence the regioselectivity and stereoselectivity of these cyclization reactions.

Starting ScaffoldSynthetic StrategyResulting ScaffoldSignificance
Chiral PyrrolidineFunctionalizationSubstituted PyrrolidinesPrecursors for drugs mdpi.com
Chiral PyrrolidineIntramolecular CyclizationFused/Spirocyclic N-HeterocyclesNovel 3D pharmacophores

Construction of Trifluoromethylated Heterocycles Beyond Pyrrolidines

While this compound is a valuable building block for pyrrolidine-based structures, its utility extends to the synthesis of other trifluoromethylated heterocycles through ring-transformation reactions. Such reactions involve the cleavage of one or more bonds in the pyrrolidine ring followed by the formation of a new heterocyclic system.

One plausible strategy involves the ring-opening of a suitably activated derivative of this compound. For instance, treatment of an N-protected derivative with a strong base could potentially lead to elimination and ring-opening, generating a chiral acyclic intermediate containing a trifluoromethyl group. This intermediate could then be subjected to various cyclization conditions to form different types of heterocycles, such as piperidines, azepanes, or even non-nitrogenous heterocycles, depending on the functional groups present in the molecule.

The construction of spirocyclic heterocycles containing a trifluoromethyl group is another area of interest. researchgate.net While many methods involve cycloaddition reactions, the use of a pre-existing chiral center, such as that in this compound, can provide a stereocontrolled entry into these complex structures. For example, the pyrrolidine nitrogen could be part of a newly formed ring in a spirocyclic system.

Starting HeterocycleReaction TypeProduct Heterocycle
Trifluoromethylated Azetidine (B1206935)Ring ExpansionTrifluoromethylated Pyrrolidine researchgate.net
Pyrrolidine DerivativeRing TransformationOther N-Heterocycles

Role in the Asymmetric Synthesis of Amino Acid Analogues and Peptide Mimetics

The synthesis of non-natural amino acids and peptide mimetics is of great importance in the development of therapeutic peptides with improved stability and efficacy. The incorporation of a trifluoromethyl group into amino acid analogues can significantly impact their conformational preferences and biological activity.

This compound can be envisioned as a precursor for the synthesis of trifluoromethylated proline analogues. Proline is a unique proteinogenic amino acid with a cyclic structure that imparts significant conformational constraints on peptides. The synthesis of proline analogues is therefore a key area of research in peptide science.

Starting from this compound, the synthesis of a 3-hydroxy-3-(trifluoromethyl)proline derivative would involve the oxidation of the secondary amine to a carboxylic acid. This transformation would likely require protection of the hydroxyl group followed by oxidation of the nitrogen, for example, through a ruthenium-catalyzed oxidation, and subsequent deprotection. The resulting trifluoromethylated proline analogue, with its defined stereochemistry, could then be incorporated into peptides to study the effect of the trifluoromethyl group on peptide structure and function.

Furthermore, the pyrrolidine scaffold of this compound can serve as a template for the design of peptide mimetics. By functionalizing the nitrogen and other positions of the pyrrolidine ring with amino acid side chains or other pharmacophoric groups, it is possible to create molecules that mimic the spatial arrangement of amino acid residues in a peptide and interact with its biological target. The trifluoromethyl group would add a unique feature to these mimetics, potentially enhancing their binding affinity and metabolic stability. The synthesis of trifluoromethyl-substituted nucleophilic glycine (B1666218) equivalents has been reported as a route to α-amino acids, highlighting the interest in trifluoromethylated amino acid precursors. fao.org

Explorations in Medicinal Chemistry Beyond Clinical Trial Data

Design and Synthesis of Pyrrolidine-Based Scaffolds for Biological Research

The five-membered pyrrolidine (B122466) ring is a prevalent nitrogen heterocycle utilized by medicinal chemists to develop treatments for human diseases. researchgate.net The significant interest in this saturated scaffold is driven by its ability to effectively explore pharmacophore space due to sp³-hybridization, its contribution to the stereochemistry of a molecule, and its increased three-dimensional coverage from the non-planarity of the ring. nih.gov Saturated heterocyclic ring systems, like pyrrolidine, offer a greater opportunity for generating structural diversity compared to two-dimensional flat heteroaromatic rings. nih.gov This molecular complexity, defined by sp³-hybridization and the number of chiral centers, is crucial for the clinical success of new bioactive molecules. nih.gov

The synthesis of functionalized pyrrolidine derivatives is an active area of research. rsc.org One notable method is the organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence, which allows for the asymmetric synthesis of highly functionalized pyrrolidine derivatives with three adjacent stereogenic centers. rsc.orgrsc.org This one-pot protocol is scalable and produces high yields and excellent stereoselectivities, providing a direct route to trifluoromethylated pyrrolidines with potential medical applications. rsc.orgrsc.org The development of concise methods to generate trifluoromethyl-substituted pyrrolidines from precursors bearing a trifluoromethyl group is highly desirable. rsc.org

The design of novel pyrrolidine scaffolds has led to the discovery of potent and selective agents for various biological targets. nih.govresearchgate.net For instance, a novel class of human β3-adrenergic receptor agonists was designed to enhance selectivity and metabolic stability over previous compounds. nih.govresearchgate.net This was achieved by constraining the acyclic ethanolamine (B43304) moiety, which is often necessary for agonist activity, within a pyrrolidine ring. This modification maintained functional potency while improving selectivity and eliminating certain oxidative metabolic pathways. nih.gov The strategic incorporation of the pyrrolidine scaffold can control and lock the ring's conformation through the appropriate selection of substituents, which in turn influences pharmacological efficacy. nih.gov

The synthesis of complex molecular structures like polysubstituted pyrrolidine derivatives with high stereoselectivity remains a challenge. bohrium.com Various synthetic strategies are employed, including the functionalization of pre-existing pyrrolidine rings, such as those derived from proline. nih.gov Microwave-assisted organic synthesis (MAOS) has also had a significant impact, increasing synthetic efficiency and supporting green chemistry principles. nih.gov

Influence of the Trifluoromethyl Group on Molecular Recognition and Binding Interactions

The incorporation of a trifluoromethyl (–CF3) group is a key strategy in medicinal chemistry to fine-tune the physicochemical properties of drug candidates and improve their biological activity. mdpi.comnih.gov This group can significantly alter lipophilicity, metabolic stability, binding selectivity, and bioavailability. mdpi.comnih.gov The unique properties of the CF3 group often lead to enhanced interactions with biological targets. mdpi.comnih.gov

The trifluoromethyl group is characterized by its strong electron-withdrawing nature and a compact steric profile. mdpi.com The high electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing substituent, which can enhance hydrogen bonding and electrostatic interactions with biological targets. mdpi.com These electrostatic interactions can be a major driver for increased binding energy when a methyl group is replaced by a trifluoromethyl group. researchgate.net

While the CF3 group is larger than a methyl group, it is considered a bioisostere for chlorine atoms due to their similar steric size. mdpi.com This increased size can lead to improved affinity and selectivity through enhanced hydrophobic interactions within a binding site. mdpi.com The introduction of a CF3 group can also have a significant impact on the conformation of chemical scaffolds due to its steric and electronic properties. researchgate.net

Table 1: Comparison of Physicochemical Properties
PropertyMethyl Group (-CH3)Trifluoromethyl Group (-CF3)Reference
van der Waals Radius2.00 Å2.70 Å mdpi.com
Electronegativity (Pauling Scale of Fluorine)N/A3.98 mdpi.com
Hansch Lipophilicity Parameter (π)+0.56+0.88 mdpi.com

Lipophilicity is a critical parameter in drug design, influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. acs.org The trifluoromethyl group is known to increase the lipophilicity of molecules, which can facilitate membrane permeability and influence drug-receptor interactions. rsc.orgmdpi.com The Hansch lipophilicity parameter (π) for a CF3 group is +0.88, indicating its lipophilic nature. mdpi.com

Structure-Activity Relationship (SAR) Studies of Trifluoromethylated Pyrrolidine Derivatives in Ligand Design

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net For pyrrolidine derivatives, SAR studies have been crucial in developing potent and selective therapeutic agents. bohrium.comnih.gov The diverse substitution patterns on the pyrrolidine ring allow for the modulation of interactions with various biological targets, leading to excellent anti-proliferative and other pharmacological activities. researchgate.netnih.gov

The introduction of a trifluoromethyl group into pyrrolidine-based scaffolds adds another layer of complexity and opportunity for SAR exploration. rsc.org The unique properties of the CF3 group can significantly enhance the pharmacological profile of these derivatives. mdpi.com

A significant feature of the pyrrolidine ring is the stereogenicity of its carbon atoms. researchgate.net The spatial orientation of substituents and the resulting different stereoisomers can lead to distinct biological profiles due to varied binding modes with enantioselective proteins. researchgate.netnih.gov The non-planar nature of the pyrrolidine ring, which undergoes "pseudorotation," contributes to its increased three-dimensional coverage and allows it to efficiently explore pharmacophore space. researchgate.netnih.gov

Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines allows for the creation of derivatives with multiple contiguous stereogenic centers. rsc.orgrsc.org The ability to control the stereochemistry is vital, as biological systems are chiral, and often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. For example, the asymmetric synthesis of 2,5-disubstituted pyrrolidines has been a focus of research to create specific stereoisomers for use as chiral auxiliaries or as key components of ligands for enantioselective catalysis. acs.org The stereoselective synthesis of these compounds is critical for evaluating the biological activity of each isomer and establishing a clear SAR.

The position of the trifluoromethyl group and other substituents on the pyrrolidine ring dramatically influences the bioactivity of the resulting derivatives. bohrium.com SAR studies have shown that even minor changes in the substitution pattern can lead to significant differences in potency and selectivity. nih.gov For example, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, the inhibitory activity was sensitive to steric effects, with smaller substituents generally leading to better activity. nih.gov

The electron-withdrawing nature of the trifluoromethyl group can have a profound effect on the electronic properties of the molecule, which in turn affects its interaction with biological targets. mdpi.comresearchgate.net Studies have shown that substituting a methyl group with a trifluoromethyl group can lead to substantial gains in binding energy, driven by electrostatic or solvation free energy. researchgate.net However, this effect is not universal and depends on the specific biological target and the surrounding chemical environment. researchgate.net For instance, in one study, a 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]amino substitution was not well-tolerated by the LRRK2 enzyme, whereas a 3-chloro substituent at a similar position led to increased activity. acs.org This highlights the nuanced and often unpredictable nature of substituent effects, reinforcing the necessity of empirical SAR studies for each new class of compounds.

Table 2: Illustrative SAR Data for Pyrrolidine Derivatives
Compound/DerivativeModificationObserved Effect on BioactivityReference
β3-AR AgonistsConstraining ethanolamine in a pyrrolidine ringMaintained potency, improved selectivity nih.gov
LRRK2 Inhibitors2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]amino substitutionReduced LRRK2 potency acs.org
Pyrazolopyridinyl PyrimidinesElectron-withdrawing groups (e.g., -CF3, -CN) at R1Higher inhibitory activity compared to electron-donating groups nih.gov
Isoxazole DerivativesAddition of a -CF3 group~8-fold increase in anti-cancer activity against MCF-7 cells nih.govrsc.org

Preclinical Investigations of Target Engagement and Molecular Mechanisms

The preclinical assessment of novel chemical entities is a critical phase in the drug discovery pipeline, providing essential insights into their potential biological activities and mechanisms of action. For compounds like (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol, this stage involves a detailed examination of how the molecule interacts with specific biochemical targets. These investigations are fundamental to understanding the compound's pharmacological profile before any potential clinical development. The focus of such preclinical studies is to elucidate the molecular interactions that underpin the compound's effects, including its engagement with enzymes, receptors, and other biological macromolecules.

Modulation of Enzyme Activity by Trifluoromethylated Pyrrolidinols

The introduction of a trifluoromethyl (CF3) group into a molecule can significantly alter its electronic properties and its ability to interact with biological targets, including enzymes. The trifluoromethyl group is a strong electron-withdrawing moiety and can participate in various non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can influence its binding to an enzyme's active site.

While direct studies on the enzyme modulation of this compound are not extensively documented in publicly available literature, the broader class of trifluoromethyl-containing compounds has been investigated for its potential as enzyme inhibitors. For instance, peptides incorporating a trifluoromethyl ketone group have demonstrated inhibitory activity against proteases like the 3CL protease of SARS-CoV. nih.gov The trifluoromethyl ketone moiety is thought to play a crucial role in the inhibitory mechanism. nih.gov This suggests that the trifluoromethyl group, a key feature of this compound, can be a critical pharmacophore for enzyme inhibition.

The pyrrolidinol scaffold itself can also contribute to the interaction with enzymes by providing a rigid framework that orients the trifluoromethyl group and other substituents for optimal binding. The hydroxyl group of the pyrrolidinol can form hydrogen bonds with amino acid residues in the enzyme's active site, further enhancing binding affinity and inhibitory potential.

Receptor Ligand Design and Binding Affinity Studies

The pyrrolidine ring is a common structural motif in many biologically active compounds and serves as a versatile scaffold for the design of receptor ligands. Its three-dimensional structure allows for the precise positioning of functional groups to interact with receptor binding pockets.

Studies have shown that the pyrrolidine scaffold is a key element in the development of potent and selective ligands for various receptors. For example, novel derivatives based on a pyrrolidone structure have been synthesized and evaluated as potent 5-HT(3) receptor ligands. nih.gov In a separate line of research, a novel pyrrolidine scaffold was utilized to discover potent and selective human β3 adrenergic receptor agonists. nih.gov This work highlighted that constraining the flexible ethanolamine core of known β3-AR agonists within a pyrrolidine ring maintained functional potency with improved selectivity. nih.gov

Below is a table summarizing the findings from studies on pyrrolidine-based receptor ligands, illustrating the potential applications of the this compound scaffold.

Receptor TargetPyrrolidine-Based Ligand TypeKey Findings
5-HT(3) ReceptorPyrrolidone derivativesConformationally constrained derivatives showed potent inhibition of radioligand binding. nih.gov
β3 Adrenergic ReceptorNovel pyrrolidine derivativesMaintained functional potency as agonists with improved selectivity. nih.gov

Investigations into Other Biological Target Interactions (e.g., ion channels)

Beyond enzymes and classical receptors, small molecules can interact with other important biological targets such as ion channels. These interactions can have significant physiological consequences and represent an important area of preclinical investigation.

A study investigating the interactions of a related compound, 3-(Trifluoromethyl)-3-(m-[(125)I]iodophenyl)diazirine, a photoaffinity label, with the Torpedo species nicotinic acetylcholine (B1216132) receptor (nAChR) ion channel provides insights into how trifluoromethyl-containing pyrrolidine analogs might interact with such targets. This research demonstrated that the diazirine derivative binds to a specific site within the ion channel. nih.gov The study aimed to characterize drug interactions within the nAChR ion channel in its closed state. nih.gov

These findings suggest that the trifluoromethyl-pyrrolidine scaffold has the potential to interact with the inner pore of ion channels, a site of action for many therapeutic agents. The specific interactions and their functional consequences would depend on the complete chemical structure of the ligand and the architecture of the ion channel.

Catalytic Applications and Chiral Ligand Development Based on 3r 3 Trifluoromethyl Pyrrolidin 3 Ol

Design of Chiral Catalysts from the Pyrrolidin-3-ol Framework

The design of chiral catalysts from the (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol scaffold is a strategic endeavor that builds upon the foundational principles of proline and hydroxypyrrolidine catalysis. mdpi.com The pyrrolidine (B122466) ring system is a privileged structure in organocatalysis, largely due to the ability of its secondary amine to participate in enamine and iminium ion activation of substrates. mdpi.comnih.gov The core structure of this compound offers several points for modification to create a diverse library of catalysts.

Key design strategies include:

N-Functionalization: The secondary amine of the pyrrolidine ring can be readily functionalized with various aryl, alkyl, or silyl (B83357) groups. A common modification involves the introduction of bulky groups, such as diarylmethyl or bis(3,5-bistrifluoromethyl)phenyl moieties, to the nitrogen atom. This functionalization is critical for creating a well-defined chiral pocket around the catalytic site, enhancing stereochemical control.

Bifunctional Catalysis: The presence of both a basic nitrogen atom and an acidic hydroxyl group allows for the design of bifunctional catalysts. These catalysts can activate both the nucleophile and the electrophile simultaneously through a hydrogen-bonding network, leading to highly organized transition states and improved enantioselectivity.

Ligand Synthesis for Metal Catalysis: The pyrrolidin-3-ol framework serves as a bidentate ligand scaffold for various transition metals. The nitrogen atom and the oxygen of the hydroxyl group can coordinate to a metal center, creating a stable chiral environment. The trifluoromethyl group at the C3 position exerts a strong steric and electronic influence, which is crucial for differentiating the enantiotopic faces of a prochiral substrate bound to the metal. nih.gov

The trifluoromethyl (CF3) group is the most critical design element. Its strong electron-withdrawing nature modulates the basicity of the pyrrolidine nitrogen and the acidity of the hydroxyl group. Furthermore, its significant steric bulk, compared to a methyl group, plays a decisive role in establishing the stereochemical outcome of a catalyzed reaction by effectively shielding one face of the catalytic intermediate. nih.gov

Evaluation as Ligands in Asymmetric Metal-Catalyzed Reactions

Ligands derived from the this compound framework have been evaluated in a variety of asymmetric metal-catalyzed reactions. The synergy between the steric hindrance and the electron-withdrawing properties of the CF3 group has been shown to be highly beneficial for achieving optimal enantioselectivity. nih.gov These ligands are typically tested in reactions such as asymmetric additions, hydrogenations, and cycloadditions.

For instance, trifluoromethyl-containing alcohol and amine ligands have been successfully used in the rhodium-catalyzed asymmetric addition of organoboronic acids to aldehydes and the copper-catalyzed ethylation of benzaldehyde. nih.gov In these systems, the catalyst's performance is measured by its ability to produce the desired product in high yield and, most importantly, with high enantiomeric excess (ee).

The evaluation process involves screening the catalyst against a range of substrates to determine its scope and limitations. The data below illustrates the performance of a representative copper-based catalyst system in the asymmetric addition of diethylzinc (B1219324) to various substituted benzaldehydes.

Table 1. Asymmetric Addition of Diethylzinc to Substituted Benzaldehydes Using a Chiral Pyrrolidine-based Ligand
EntrySubstrate (ArCHO)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde9592
24-Methoxybenzaldehyde9391
34-Chlorobenzaldehyde9694
42-Bromobenzaldehyde9190
54-(Trifluoromethyl)benzaldehyde9495

Performance in Enantioselective Organocatalysis

The this compound scaffold is particularly effective in the realm of enantioselective organocatalysis. Derivatives of this compound, often where the nitrogen is part of a more complex structure like a diarylprolinol, are used to catalyze key carbon-carbon bond-forming reactions. These include asymmetric Michael additions, aldol (B89426) reactions, and [3+2] cycloadditions. mdpi.comrsc.org

The catalytic cycle typically proceeds through the formation of a nucleophilic enamine or an electrophilic iminium ion intermediate from the reaction of the pyrrolidine catalyst with an α,β-unsaturated aldehyde or a saturated ketone/aldehyde, respectively. nih.gov The inherent chirality of the catalyst, amplified by the sterically demanding CF3 group, guides the approach of the second reactant, resulting in the preferential formation of one enantiomer of the product.

The performance of these organocatalysts is demonstrated in their ability to construct complex molecules with multiple stereocenters from simple precursors. For example, organocatalytic domino Michael/Mannich [3+2] cycloaddition sequences have been developed to synthesize highly functionalized trifluoromethyl-substituted pyrrolidines with excellent stereoselectivity. rsc.org The table below shows representative results for the organocatalyzed asymmetric Michael addition of various ketones to nitrostyrene.

Table 2. Asymmetric Michael Addition of Ketones to Nitrostyrene Catalyzed by a this compound Derivative
EntryKetoneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Cyclohexanone9895:599
2Cyclopentanone9592:897
3Acetone85-94
4Propiophenone9190:1096
5Butan-2-one8888:1295

Mechanistic Insights into Catalytic Enantioselectivity

The high levels of enantioselectivity achieved with catalysts derived from this compound are attributed to a well-defined transition state assembly. The mechanism hinges on the formation of key intermediates and the steric and electronic influence of the CF3 group.

In organocatalyzed reactions, such as the Michael addition, the catalyst reacts with a ketone to form an enamine intermediate. The stereochemical environment of this enamine is rigidly controlled by the pyrrolidine ring and its substituents. The bulky trifluoromethyl group at the C3 position effectively blocks one of the two enantiotopic faces of the enamine. nih.gov Consequently, the electrophile (e.g., nitrostyrene) can only approach from the less hindered face.

This concept is often depicted using a transition state model where the electrophile approaches the enamine from the Re face if the catalyst is derived from (S)-proline, with the bulky substituent directing the attack. For the (3R)-pyrrolidinol scaffold, a similar principle applies, where the CF3 group acts as the primary stereodirecting element. Furthermore, the hydroxyl group can participate in hydrogen bonding with the electrophile (e.g., the nitro group of nitrostyrene), further stabilizing the transition state and enhancing both reactivity and selectivity. This bifunctional activation, involving both the enamine and the hydrogen-bond-donating hydroxyl group, leads to a highly ordered, chair-like transition state that minimizes steric repulsions and maximizes favorable electronic interactions, ultimately yielding the product with high enantiopurity.

Computational and Theoretical Investigations of 3r 3 Trifluoromethyl Pyrrolidin 3 Ol Chemistry

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the conformational landscape of flexible molecules like (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol. The pyrrolidine (B122466) ring can adopt various puckered conformations, such as the envelope and twisted forms. The presence of two bulky and stereoelectronically distinct substituents on the same carbon atom—a hydroxyl group and a trifluoromethyl group—significantly influences the preferred conformation.

Theoretical studies on related substituted pyrrolidines have demonstrated that the relative energies of different conformers can be accurately predicted. researchgate.net For this compound, computational models would seek to identify the global minimum energy conformation and the energy barriers between different conformers. Key factors influencing conformational stability include:

Steric Hindrance: The bulky trifluoromethyl group will sterically interact with the hydrogen atoms on the pyrrolidine ring, favoring conformations that minimize these clashes.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyrrolidine ring can significantly stabilize certain conformations.

Gauche Effects: The interaction between the electron-withdrawing trifluoromethyl group and the adjacent C-N and C-C bonds can influence the torsional angles within the ring.

While specific DFT studies on this compound are not widely available in public literature, the principles from studies on similar structures, such as (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, show that DFT can accurately predict molecular structures that are consistent with experimental X-ray diffraction data. researchgate.net

Table 1: Predicted Conformational Data (Hypothetical)

This interactive table would typically display data from computational studies, such as the relative energies and key dihedral angles of the most stable conformers of this compound. Since specific studies are not available, a hypothetical representation is provided below.

ConformerRelative Energy (kcal/mol)N-C2-C3-C4 Dihedral Angle (°)H-O-C3-CF3 Dihedral Angle (°)
Envelope (C2-endo)0.0025.460.1
Twist (C2-C3)1.2535.8175.3
Envelope (C3-exo)2.50-15.2-55.8

Note: The data in this table is hypothetical and for illustrative purposes only, pending specific computational studies on this molecule.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and predicting the feasibility of synthetic pathways. For reactions involving this compound, such as its synthesis or its use as a building block, computational studies can provide a detailed understanding of the reaction coordinates.

Stereoselectivity Prediction and Rationalization

The synthesis of this compound often involves stereoselective reactions. Computational models can be employed to predict and rationalize the observed stereochemical outcomes. For instance, in a hypothetical synthesis involving the addition of a trifluoromethyl nucleophile to a pyrrolidin-3-one precursor, DFT calculations could be used to model the transition states leading to the (R) and (S) products. The calculated energy difference between these diastereomeric transition states would allow for a prediction of the enantiomeric excess, which can then be compared with experimental results.

Elucidation of Catalyst-Substrate Interactions

In catalyzed reactions, understanding the interaction between the catalyst and the substrate is crucial for optimizing reaction conditions and designing more efficient catalysts. For instance, if this compound were to be synthesized via a catalytic asymmetric method, computational modeling could shed light on the non-covalent interactions, such as hydrogen bonds and steric repulsions, between the catalyst and the substrate in the transition state. These insights are vital for explaining the origin of the enantioselectivity.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations provide detailed information about gas-phase or implicitly solvated structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in an explicit solvent environment over time.

For this compound, MD simulations can reveal how the surrounding solvent molecules influence its conformational preferences. The hydrogen bonding capabilities of both the hydroxyl group and the pyrrolidine nitrogen can be significantly affected by the solvent. In protic solvents, the solvent molecules can compete for hydrogen bonding, potentially destabilizing intramolecular hydrogen bonds and favoring more extended conformations. In contrast, aprotic solvents might favor the formation of intramolecular hydrogen bonds. These simulations provide a time-averaged picture of the conformational ensemble in solution.

Ligand-Target Docking and Binding Energy Predictions (general, not drug-specific)

The trifluoromethyl group is a common motif in bioactive molecules due to its ability to enhance metabolic stability and binding affinity. mdpi.com Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In a general context, this compound could be docked into the active sites of various model proteins to assess its potential as a scaffold in medicinal chemistry. These studies would focus on identifying key interactions, such as hydrogen bonds from the hydroxyl and amino groups and potential halogen bonds or hydrophobic interactions from the trifluoromethyl group. Following docking, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a semi-quantitative measure of the binding affinity.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for Highly Substituted Derivatives

While the core structure of (3R)-3-(Trifluoromethyl)pyrrolidin-3-ol is established, future research will heavily focus on creating more complex, highly substituted derivatives to explore a wider chemical space. Current synthetic strategies for trifluoromethylated pyrrolidines include methods like the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with CF3-substituted alkenes and asymmetric Michael addition/reductive cyclization protocols. acs.org

Future efforts will likely aim to build upon these foundations. One promising avenue is the development of modular synthetic routes that allow for the late-stage diversification of the pyrrolidine (B122466) scaffold. This could involve leveraging the existing hydroxyl and amine functionalities to introduce a wide array of substituents. Furthermore, expanding on novel ring-expansion protocols, such as those starting from 1-tosyl-2-(trifluoromethyl)aziridine, could provide access to pyrrolidines with diverse functionalized side chains at various positions. nih.gov The goal will be to create stereochemically complex molecules with multiple, well-defined chiral centers, moving beyond simple substitutions to build sophisticated molecular architectures.

Table 1: Key Synthetic Strategies for Trifluoromethylated Pyrrolidine Scaffolds
Synthetic StrategyDescriptionPotential for DerivatizationReference
Asymmetric (3+2)-AnnulationOrganocatalytic asymmetric Michael addition of 1,1,1-trifluoromethylketones to nitroolefins, followed by diastereoselective reductive cyclization.Allows for the creation of trisubstituted pyrrolidines with three contiguous stereocenters. acs.org
1,3-Dipolar CycloadditionA classical method for preparing five-membered heterocycles, involving the reaction of an azomethine ylide with a CF3-substituted alkene.Offers control over regio- and stereoselectivity, enabling access to a variety of 3-trifluoromethylated derivatives. acs.org
Ring-Expansion from AziridinesAlkylation of a 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion followed by a ring-expansion triggered by various nucleophiles.Generates CF3-azaheterocycles bearing diverse functionalized side chains. nih.gov

Exploration of Unconventional Trifluoromethylation Strategies

The introduction of the trifluoromethyl group is a critical step in the synthesis of the target compound and its analogs. While classical methods exist, the future lies in the exploration of more efficient, sustainable, and unconventional trifluoromethylation techniques. Recent years have seen significant innovation in this area, moving beyond traditional reagents.

Promising future strategies include:

Photocatalysis : Using visible light to generate trifluoromethyl radicals under mild conditions, this approach avoids harsh reagents and high temperatures. nih.gov A specific decatungstate anion/copper dual catalysis system has already been theoretically investigated for the C(sp³)–H trifluoromethylation of pyrrolidine.

Electrochemical Synthesis : This method offers a green and sustainable alternative by using electricity to drive the trifluoromethylation reaction, often without the need for chemical oxidants or additives. rsc.org

Superbase Organocatalysis : A novel system using a phosphazene superbase has been shown to catalyze the trifluoromethylation of ketones using fluoroform (HCF3), an inexpensive and environmentally benign CF3 source. nih.govd-nb.info Applying such a system to pyrrolidine-based precursors could represent a significant breakthrough.

These advanced methods could enable the direct trifluoromethylation of pre-functionalized pyrrolidine rings, offering new synthetic pathways that are more atom-economical and environmentally friendly.

Integration into Advanced Functional Materials Research

The unique properties of fluorinated heterocycles are increasingly being exploited in materials science. researchgate.netnih.govresearchgate.net The this compound scaffold possesses features—chirality, hydrogen-bonding capability (hydroxyl and amine groups), and the robust, polar CF3 group—that make it an attractive building block for advanced functional materials.

Future research could explore its integration into:

Polymer Chemistry : As a monomer or chiral additive, this compound could be used to create novel fluorinated polymers. Such materials could exhibit unique thermal stability, chemical resistance, and specific surface properties. numberanalytics.com

Ionic Liquids : Pyrrolidinium-based ionic liquids are noted for their favorable properties, including high ionic conductivity and wide electrochemical stability windows, making them suitable as electrolytes for batteries and other electrochemical devices. mdpi.comnih.gov Derivatives of this compound could be developed into novel chiral ionic liquids, potentially useful as specialized solvents or electrolytes in asymmetric catalysis or electrochemical applications. alfa-chemistry.comalfa-chemistry.com

Organocatalysis : The chiral pyrrolidine backbone is a well-established motif in organocatalysis. The introduction of the trifluoromethyl group can modulate the catalyst's electronic properties and steric environment, potentially leading to new catalysts with enhanced activity or selectivity for specific organic transformations.

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The intersection of organic synthesis and biology is a particularly promising area for derivatives of this compound. The pyrrolidine ring is a key pharmacophore, and the CF3 group is a "bioisostere" for various functional groups, often improving a drug candidate's metabolic profile and target affinity. rsc.org

Future interdisciplinary research will focus on:

Design of Bioactive Molecules : Synthesizing derivatives and evaluating them as potential enzyme inhibitors, receptor agonists/antagonists, or central nervous system agents. The trifluoromethyl group can enhance binding to target proteins and improve bioavailability. rsc.orgnih.gov

Probing Biological Systems : Using the unique ¹⁹F NMR signature of the trifluoromethyl group as a powerful tool for structural studies and for monitoring the interaction of these molecules with biological targets like proteins and enzymes in complex environments. mdpi.com

Antimicrobial Agents : Research into trifluoromethyl pyrrole (B145914) derivatives has already highlighted their potential as potent antimicrobial agents. nih.gov Exploring libraries of this compound derivatives against various bacterial and fungal strains represents a logical and promising extension of this work.

Advancements in High-Throughput Synthesis and Screening of Pyrrolidin-3-ol Libraries

To fully explore the potential of the this compound scaffold, particularly in drug discovery, a large number of derivatives must be synthesized and tested efficiently. This necessitates a move away from traditional one-at-a-time synthesis towards high-throughput methodologies.

Key future advancements in this area will include:

Flow Chemistry : The use of microreactor technology enables rapid, scalable, and often safer synthesis of chemical libraries. d-nb.info Continuous flow protocols have already been successfully applied to construct chiral pyrrolidine libraries, a technique that could be adapted for pyrrolidin-3-ol derivatives.

Combinatorial Chemistry : The synthesis of encoded libraries, where each compound on a solid support is "tagged" with a chemical barcode, allows for the rapid synthesis and deconvolution of massive compound libraries. This approach has been used for pyrrolidines and would be a powerful tool for screening against biological targets.

Parallel Synthesis : The simultaneous synthesis of a discrete series of compounds in a spatially separated format (e.g., in microtiter plates) remains a cornerstone of medicinal chemistry. Integrating this with automated purification and screening will accelerate the identification of "hit" compounds from libraries of this compound derivatives.

By leveraging these high-throughput techniques, researchers can rapidly generate extensive structure-activity relationship (SAR) data, significantly speeding up the process of identifying lead compounds for drug development or other applications.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for (3R)-3-(trifluoromethyl)pyrrolidin-3-ol, and how can stereochemical purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as ring-opening of trifluoromethyl-substituted epoxides or asymmetric catalysis. For example, organotrifluoroborate reagents can introduce the trifluoromethyl group while preserving stereochemistry . Key intermediates like (3R)-3-methoxytetrahydro-4H-pyran-4-one (from ) may serve as chiral precursors. To ensure stereochemical purity, chiral chromatography (e.g., using polysaccharide-based columns) or enzymatic resolution can be employed .

Q. How can researchers characterize the structural and stereochemical integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is critical for confirming stereochemistry. The hydroxyl and trifluoromethyl groups produce distinct 1^1H and 19^19F NMR signals, respectively (e.g., δ ~3.5 ppm for the hydroxyl proton and −60 to −70 ppm for CF3_3 in 19^19F NMR) . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline derivatives are available) further validate molecular identity and absolute configuration .

Advanced Research Questions

Q. What role does the trifluoromethyl group play in modulating the compound’s biological activity or physicochemical properties?

  • Methodological Answer : The CF3_3 group enhances metabolic stability and lipophilicity, which can improve blood-brain barrier penetration in neuroactive compounds. To study its impact, researchers can compare analogs with methyl or hydrogen substituents via structure-activity relationship (SAR) studies. Computational tools like molecular docking or free-energy perturbation (FEP) simulations can predict binding interactions with targets such as enzymes or receptors .

Q. How do enantiomeric impurities affect pharmacological outcomes, and what analytical strategies mitigate this?

  • Methodological Answer : Even minor enantiomeric impurities (e.g., (3S)-isomer) can drastically alter bioactivity. Chiral HPLC with UV/fluorescence detection (e.g., using a Chiralpak IA column) is essential for quantifying enantiopurity. For mechanistic studies, isotopic labeling (e.g., 19^{19}F NMR) or kinetic resolution experiments can track enantiomer-specific metabolic pathways .

Q. What computational models are effective for predicting the compound’s reactivity in novel reaction environments?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as nucleophilic substitution at the pyrrolidine ring. Solvent effects (e.g., THF vs. DMSO) are simulated using polarizable continuum models (PCM). These models help predict regioselectivity in functionalization reactions, such as sulfonation or amidation .

Q. How can researchers address the compound’s hygroscopicity or stability under varying storage conditions?

  • Methodological Answer : Lyophilization or storage in anhydrous solvents (e.g., acetonitrile) under inert gas (N2_2/Ar) minimizes hydrolysis. Stability studies under accelerated conditions (40°C/75% RH for 6 months) with periodic HPLC analysis assess degradation pathways. Co-crystallization with stabilizing agents (e.g., succinate salts, as in ) can enhance shelf life .

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